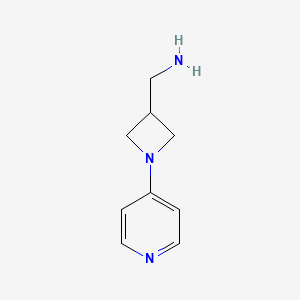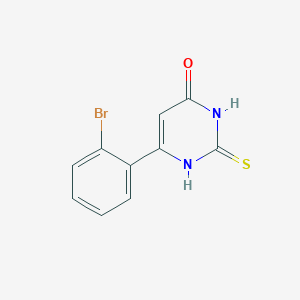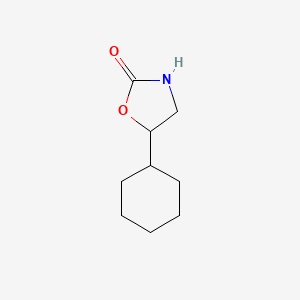![molecular formula C9H12BrNO2S2 B1466957 N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide CAS No. 851199-47-8](/img/structure/B1466957.png)
N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide
Overview
Description
N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide, or N-BPSEM, is an organic compound that has been studied for its potential applications in various scientific research fields. N-BPSEM is a novel compound with a unique structure, consisting of a brominated phenylsulfanyl group attached to an ethyl group, and a methanesulfonamide group. The structure of N-BPSEM is important for its various applications in scientific research, as it confers both hydrophobic and hydrophilic properties to the compound.
Scientific Research Applications
N-BPSEM has been studied for its potential applications in various scientific research fields, including biochemistry and physiology. In biochemistry, N-BPSEM has been used as a substrate for the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N-BPSEM has also been used to study the effects of various drugs on the enzyme. In physiology, N-BPSEM has been used to study the effects of various drugs on the cardiovascular system, as well as to study the effects of various drugs on the central nervous system.
Mechanism Of Action
N-BPSEM has been shown to act as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. N-BPSEM binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in the amount of acetylcholine in the brain, which can have various effects on the body, depending on the drug being studied.
Biochemical and Physiological Effects
N-BPSEM has been shown to have various biochemical and physiological effects. In the cardiovascular system, N-BPSEM has been shown to reduce the rate of heart rate, as well as to reduce blood pressure. In the central nervous system, N-BPSEM has been shown to increase the amount of acetylcholine in the brain, leading to increased alertness, improved memory, and improved cognitive function.
Advantages And Limitations For Lab Experiments
N-BPSEM has several advantages and limitations for use in laboratory experiments. One advantage of N-BPSEM is its stability in aqueous solutions, which makes it suitable for use in a variety of laboratory experiments. Additionally, N-BPSEM is relatively non-toxic, making it safe for use in laboratory experiments. However, N-BPSEM is also relatively expensive, making it difficult to use in large-scale experiments.
Future Directions
N-BPSEM has a variety of potential future applications in scientific research. One potential application is in the development of novel drugs that target acetylcholinesterase. Additionally, N-BPSEM could be used in the development of novel drugs that target the cardiovascular system and the central nervous system. Finally, N-BPSEM could be used in the development of novel drugs that target other enzymes involved in neurotransmitter breakdown.
properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfanylethyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S2/c1-15(12,13)11-6-7-14-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAOYAPKKQTPNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCSC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1466874.png)



![7-Benzyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1466881.png)



![2-Chloro-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1466889.png)

![2-(Methylamino)-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1466892.png)


